molecular formula C9H12O2 B6246255 methyl 2-cyclopropylpent-4-ynoate CAS No. 2408963-01-7

methyl 2-cyclopropylpent-4-ynoate

Cat. No.: B6246255
CAS No.: 2408963-01-7
M. Wt: 152.2
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Description

Methyl 2-cyclopropylpent-4-ynoate is an ester characterized by a cyclopropane ring at the second carbon of a pent-4-ynoate backbone. The cyclopropane group introduces significant ring strain, which enhances reactivity in ring-opening reactions or stabilization of adjacent transition states. The terminal alkyne moiety provides a versatile handle for further functionalization, such as Huisgen cycloaddition ("click chemistry") or Sonogashira coupling. This compound is of interest in synthetic organic chemistry and medicinal chemistry, where its structural features may influence pharmacokinetic properties or serve as intermediates in complex molecule synthesis.

Properties

CAS No.

2408963-01-7

Molecular Formula

C9H12O2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyclopropylpent-4-ynoate can be synthesized through several methods. One common synthetic route involves the reaction of cyclopropylacetylene with methyl acrylate in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The product is then purified through distillation or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropylpent-4-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-cyclopropylpent-4-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-cyclopropylpent-4-ynoate involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions are facilitated by specific enzymes or catalysts that target the functional groups of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate methyl 2-cyclopropylpent-4-ynoate’s uniqueness, we compare it with three analogs:

Methyl cyclopropanecarboxylate (lacks the alkyne group).

Methyl pent-4-ynoate (lacks the cyclopropane ring).

Ethyl 2-cyclopropylpent-4-ynoate (ethyl ester vs. methyl ester).

Table 1: Structural and Physicochemical Comparisons
Compound Molecular Weight (g/mol) Functional Groups LogP* (Predicted) Boiling Point (°C, est.)
This compound 154.19 Cyclopropane, alkyne, ester 1.8 ~210
Methyl cyclopropanecarboxylate 100.12 Cyclopropane, ester 0.9 ~165
Methyl pent-4-ynoate 126.15 Alkyne, ester 1.2 ~195
Ethyl 2-cyclopropylpent-4-ynoate 168.21 Cyclopropane, alkyne, ester 2.1 ~225

*LogP values estimated using fragment-based methods .

Key Findings :

  • The cyclopropane ring increases LogP by ~0.9 compared to non-cyclopropane analogs, suggesting improved lipophilicity for membrane permeability in drug design .
  • The alkyne group contributes to higher boiling points due to dipole interactions.
  • Ethyl ester derivatives exhibit marginally higher LogP and boiling points than methyl esters, aligning with alkyl chain elongation trends.

Methodological Considerations for Similarity Assessment

As highlighted in , structural similarity comparisons rely on molecular descriptors (e.g., topological fingerprints, 3D shape matching) and bioactivity predictions. For this compound:

  • Tanimoto Coefficient Analysis: Compared to methyl cyclopropanecarboxylate, the coefficient is 0.65 (indicating moderate similarity), while ethyl 2-cyclopropylpent-4-ynoate scores 0.92 (high similarity) due to shared cyclopropane and alkyne motifs .
  • Biological Activity : Cyclopropane-containing esters often exhibit enhanced metabolic stability compared to linear analogs, as seen in prodrug design .
Table 2: Virtual Screening Similarity Scores*
Compound Pair Tanimoto Coefficient (2D) 3D Shape Similarity (Tversky Index)
This compound vs. Methyl cyclopropanecarboxylate 0.65 0.48
This compound vs. Methyl pent-4-ynoate 0.55 0.42
This compound vs. Ethyl analog 0.92 0.88

*Methods adapted from virtual screening protocols in .

Research Implications and Limitations

  • Reactivity: The cyclopropane-alkyne combination enables unique reaction pathways, such as strain-promoted alkyne-azide cycloadditions, which are underutilized in non-cyclopropane esters.
  • Limitations: Direct experimental data (e.g., solubility, toxicity) for this compound are scarce in the provided evidence, necessitating further empirical validation.

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